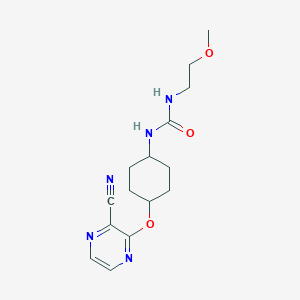

![molecular formula C15H19ClN2O2 B2581507 (1R,5S)-N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320421-68-7](/img/structure/B2581507.png)

(1R,5S)-N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

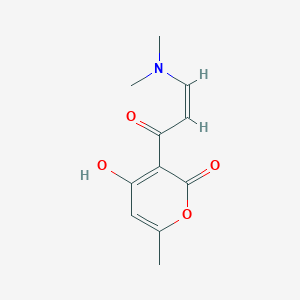

The compound appears to contain an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a key structural feature of this compound . This structure is also found in the family of tropane alkaloids .

Chemical Reactions Analysis

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Wissenschaftliche Forschungsanwendungen

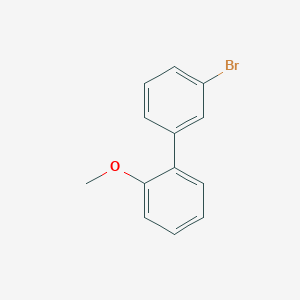

Synthesis and Structural Characterization

Research efforts have been dedicated to the synthesis and structural characterization of compounds with similar bicyclic frameworks. For instance, the synthesis of related compounds involves complex chemical reactions that yield novel structures with potential applications in materials science and pharmacology. The crystal structure analysis, including X-ray diffraction, provides deep insights into the molecular configuration, which is crucial for understanding the interaction mechanisms of these compounds with biological targets (Guo et al., 2015).

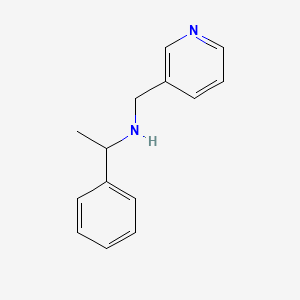

Molecular Interactions and Receptor Affinity

Some studies focus on the interaction of azabicyclic compounds with specific receptors, revealing their potential as therapeutic agents. For example, research on derivatives of similar structures has shown significant binding affinity to serotonin-3 (5-HT3) receptors, indicating their potential application in treating conditions mediated by this receptor (Kuroita et al., 1996). This line of research is fundamental for the development of new drugs with improved efficacy and specificity.

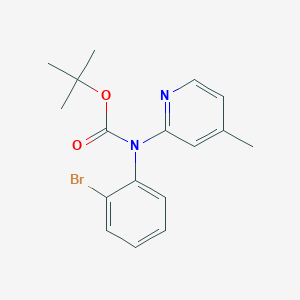

Chiral Auxiliaries and Asymmetric Synthesis

Chiral auxiliaries derived from azabicyclic compounds are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure substances. This area of research is critical for pharmaceuticals, as the biological activity of drugs can significantly vary between different enantiomers. Studies in this domain explore efficient routes to synthesize enantiopure derivatives, which are valuable in the synthesis of complex molecules (Martens & Lübben, 1990).

Novel Drug Design and Synthesis

The design and synthesis of novel drugs leveraging the unique structural features of azabicyclic compounds are a significant area of exploration. These efforts aim to develop new therapeutic agents that target specific physiological pathways with high precision, minimizing side effects and improving treatment outcomes. Such research underscores the potential of azabicyclic compounds in contributing to the next generation of drugs (Snider et al., 1991).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2/c1-20-14-8-12-5-6-13(9-14)18(12)15(19)17-11-4-2-3-10(16)7-11/h2-4,7,12-14H,5-6,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIAKNUECGWDOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2581430.png)

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2581437.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2581438.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)

![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2581447.png)